(S)-N-(4-Carbamimidoylbenzyl)-1-(2-(Cyclohexylamino)ethanoyl)pyrrolidine-2-Carboxamide
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Overview
Description
Preparation Methods
The synthesis of (S)-N-(4-carbamimidoylbenzyl)-1-(2-(cyclohexylamino)ethanoyl)pyrrolidine-2-carboxamide involves several stepsThe reaction conditions often involve the use of protecting groups, coupling reagents, and purification steps to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
(S)-N-(4-carbamimidoylbenzyl)-1-(2-(cyclohexylamino)ethanoyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-N-(4-carbamimidoylbenzyl)-1-(2-(cyclohexylamino)ethanoyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, such as enzymes and receptors, to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (S)-N-(4-carbamimidoylbenzyl)-1-(2-(cyclohexylamino)ethanoyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as trypsin and prothrombin. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting various biochemical pathways . This inhibition can lead to therapeutic effects, such as anticoagulation and anti-inflammatory actions.
Comparison with Similar Compounds
(S)-N-(4-carbamimidoylbenzyl)-1-(2-(cyclohexylamino)ethanoyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
tert-Butyl carbamate: This compound has a similar carbamate structure but lacks the complex dipeptide backbone.
Decavanadate compounds: These compounds have similar backbone structures but differ in their metal content and specific functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with biological targets in a distinct manner.
Properties
Molecular Formula |
C21H31N5O2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[2-(cyclohexylamino)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H31N5O2/c22-20(23)16-10-8-15(9-11-16)13-25-21(28)18-7-4-12-26(18)19(27)14-24-17-5-2-1-3-6-17/h8-11,17-18,24H,1-7,12-14H2,(H3,22,23)(H,25,28)/t18-/m0/s1 |
InChI Key |
RYKFVFFOIYLADT-SFHVURJKSA-N |
Isomeric SMILES |
C1CCC(CC1)NCC(=O)N2CCC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N |
Canonical SMILES |
C1CCC(CC1)NCC(=O)N2CCCC2C(=O)NCC3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
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